2-Mesityl-1H-indene-3-yldicyclohexylphosphine 2-Mesityl-1H-indene-3-yldicyclohexylphosphine
Brand Name: Vulcanchem
CAS No.: 1373165-93-5
VCID: VC8070844
InChI: InChI=1S/C30H39P/c1-21-18-22(2)29(23(3)19-21)28-20-24-12-10-11-17-27(24)30(28)31(25-13-6-4-7-14-25)26-15-8-5-9-16-26/h10-12,17-19,25-26H,4-9,13-16,20H2,1-3H3
SMILES: CC1=CC(=C(C(=C1)C)C2=C(C3=CC=CC=C3C2)P(C4CCCCC4)C5CCCCC5)C
Molecular Formula: C30H39P
Molecular Weight: 430.6 g/mol

2-Mesityl-1H-indene-3-yldicyclohexylphosphine

CAS No.: 1373165-93-5

Cat. No.: VC8070844

Molecular Formula: C30H39P

Molecular Weight: 430.6 g/mol

* For research use only. Not for human or veterinary use.

2-Mesityl-1H-indene-3-yldicyclohexylphosphine - 1373165-93-5

Specification

CAS No. 1373165-93-5
Molecular Formula C30H39P
Molecular Weight 430.6 g/mol
IUPAC Name dicyclohexyl-[2-(2,4,6-trimethylphenyl)-3H-inden-1-yl]phosphane
Standard InChI InChI=1S/C30H39P/c1-21-18-22(2)29(23(3)19-21)28-20-24-12-10-11-17-27(24)30(28)31(25-13-6-4-7-14-25)26-15-8-5-9-16-26/h10-12,17-19,25-26H,4-9,13-16,20H2,1-3H3
Standard InChI Key BIAKJWCIXGNYNJ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)C2=C(C3=CC=CC=C3C2)P(C4CCCCC4)C5CCCCC5)C
Canonical SMILES CC1=CC(=C(C(=C1)C)C2=C(C3=CC=CC=C3C2)P(C4CCCCC4)C5CCCCC5)C

Introduction

Chemical Identity and Molecular Properties

Structural Composition and Nomenclature

2-Mesityl-1H-indene-3-yldicyclohexylphosphine (C<sub>30</sub>H<sub>39</sub>P) is a tertiary phosphine ligand featuring a 1H-indene backbone substituted at the 3-position with a dicyclohexylphosphine group and at the 2-position with a mesityl group . Its IUPAC name, dicyclohexyl-[2-(2,4,6-trimethylphenyl)-1H-inden-3-yl]phosphine, reflects this substitution pattern. The compound’s molecular weight is 430.613 g/mol, and it is classified under HS code 29339900 .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number1373165-93-5
Molecular FormulaC<sub>30</sub>H<sub>39</sub>P
Molecular Weight430.613 g/mol
Synonyms(2-Mesityl-1H-inden-3-yl)dicyclohexylphosphine; CS-0087833

Stereoelectronic Features

The ligand’s steric bulk arises from the mesityl group’s three methyl substituents and the two cyclohexyl rings attached to phosphorus. This steric hindrance is critical for stabilizing low-coordinate metal centers and preventing undesired side reactions in catalytic cycles . Electronically, the dicyclohexylphosphine group exhibits moderate σ-donor and π-acceptor capabilities, making it suitable for modulating metal reactivity in cross-coupling and hydrosilylation reactions .

Synthesis and Characterization

Analytical Characterization

The compound is characterized using nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key spectroscopic features include:

  • <sup>31</sup>P NMR: A singlet near δ 20–25 ppm, consistent with analogous triarylphosphines .

  • <sup>1</sup>H NMR: Distinct resonances for the mesityl methyl groups (δ 2.1–2.3 ppm) and cyclohexyl protons (δ 1.2–1.8 ppm) .

Crystallographic data (where available) confirm the ligand’s distorted trigonal pyramidal geometry at phosphorus and the planarity of the indenyl-mesityl system .

Applications in Catalysis

Palladium-Catalyzed Cross-Coupling

The ligand has been employed in palladium complexes for C–N bond-forming reactions. For example, 1-Pd(Ph)Cl (a related indenyl-diphosphine-palladium complex) demonstrated high activity in the synthesis of triarylamines, achieving turnover numbers (TONs) exceeding 10<sup>4</sup> under optimized conditions . The bulky substituents prevent phosphine dissociation, enhancing catalytic stability.

Table 2: Catalytic Performance in Triarylamine Synthesis

LigandSubstrate ScopeTONReference
2-Mesityl-indenyl-PCy<sub>2</sub>Aryl bromides10,500
PPh<sub>3</sub>Limited1,200

Ruthenium-Catalyzed Hydrosilylation

Recent studies highlight its utility in ruthenium-indane complexes for double-hydrosilylation of nitriles. The complex 5 ([Ru(NCMe)(CO)<sub>2</sub>(InCl<sub>3</sub>)(dppp)]) incorporating a diphosphine ligand achieved >90% conversion of MeCN to bis(silyl)amine at 80°C . The ligand’s electron-donating properties facilitate oxidative addition of silanes.

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